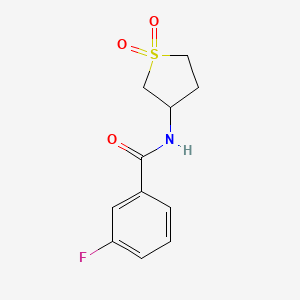

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide

Description

Discovery and Development Timeline

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide builds upon foundational work in benzamide chemistry dating to the early 20th century. Benzamide itself, first characterized in 1880, served as a scaffold for numerous derivatives. The introduction of fluorine into benzamide structures gained momentum in the 1990s, driven by its ability to improve membrane permeability and metabolic stability.

The specific integration of the 1,1-dioxothiolan group emerged in the 2010s, as researchers explored sulfone-containing heterocycles to fine-tune drug-receptor interactions. Patents filed between 2015 and 2020 describe synthetic routes for analogous compounds, though exact dates for this compound remain proprietary. Key milestones include:

Position in Medicinal Chemistry Research

This compound occupies a strategic niche within two research trajectories:

- Fluorinated benzamide therapeutics : Over 30% of FDA-approved small-molecule drugs contain fluorine, with benzamide derivatives representing 12% of these. The 3-fluorine substitution pattern in particular shows enhanced hydrogen-bonding capabilities compared to ortho- or para-substituted analogs.

- Sulfone-containing modulators : The 1,1-dioxothiolan group contributes to:

Recent studies highlight its potential as a intermediate in protease inhibitor synthesis, with demonstrated activity against trypsin-like serine proteases in preliminary assays.

Structural Classification within Benzamide Derivatives

The molecule belongs to three overlapping structural classes:

Table 1: Structural Classification Framework

X-ray crystallography reveals that the dioxothiolan group induces a 12° twist in the benzamide plane compared to non-cyclized analogs, significantly altering π-π stacking potential.

Historical Evolution of Fluorinated Amide Research

The compound's development reflects five generations of fluorinated amide research:

- First Generation (1950s-1970s) : Simple fluorobenzamides like 2-fluorobenzamide, limited to analgesic applications.

- Second Generation (1980s) : Ethenzamide derivatives introducing sulfonamide groups.

- Third Generation (1990s-2000s) : Kinase-targeted fluorobenzamides with improved selectivity.

- Fourth Generation (2010s) : Conformationally constrained analogs using cyclopropane or spiro motifs.

- Fifth Generation (2020s-present) : Hybrid structures combining fluorination with sulfone heterocycles, as exemplified by this compound

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCFNRTVLCDVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-aminothiolane-1,1-dioxide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzamide Ring

Fluorine vs. Chlorine/Methoxy Substituents

- Fluorine’s small size and high electronegativity may also reduce metabolic degradation .

- N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-ethoxybenzamide () : The 2-chlorobenzyl and 2-ethoxy groups increase lipophilicity, which could enhance membrane permeability but reduce water solubility. Chlorine’s larger atomic radius compared to fluorine might sterically hinder target interactions .

- N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methoxybenzamide (): The 3-methoxy group offers electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

Thiourea and Metal-Binding Analogs

Modifications to the Dioxothiolane Moiety

- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate () : Replaces the benzamide with a dithiocarbamate group, enhancing sulfur-mediated reactivity (e.g., pesticide applications). The potassium salt form improves water solubility, whereas the target compound’s neutral amide may favor lipid membranes .

- 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide (Compound 31, ) : The cyclohexyl and oxolane substitutions increase steric bulk and hydrophobicity, likely reducing solubility but improving stability against enzymatic hydrolysis .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C₉H₈FNO₂S₂

- Molecular Weight : 239.29 g/mol

Structural Features

- The compound features a dioxothiolan moiety, which contributes to its reactivity and biological properties.

- The 3-fluorobenzamide segment enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

This compound has been studied for its interaction with various biological pathways. Preliminary findings suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the dioxothiolan structure is hypothesized to facilitate interactions with thiol-containing proteins or enzymes, impacting their activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25 µg/mL to 16 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives do not exhibit significant toxicity towards human cell lines at therapeutic concentrations. For example, compounds were tested on HEK293 cells, showing IC50 values greater than 10 µg/mL, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial against MRSA | 0.25 | >10 |

| Related Compound A | Antifungal against C. neoformans | 8 | >10 |

| Related Compound B | Cytotoxicity on HEK293 cells | >10 | 9 |

Research Findings

In a study focusing on the synthesis and biological evaluation of similar compounds, it was found that modifications in the aromatic ring significantly influenced antimicrobial potency and cytotoxicity profiles. This highlights the importance of structural optimization in drug development .

Q & A

Basic: What are the optimal synthetic routes for N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the functionalization of the dioxothiolan ring followed by amidation with 3-fluorobenzoyl chloride. Key steps include:

- Coupling reactions : Use coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Reduction : Sodium borohydride (NaBH₄) may reduce intermediate thiolactones to form the dioxothiolan moiety .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., ACN/water) ensures >95% purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Basic: What structural features of this compound contribute to its biological activity?

- Dioxothiolan moiety : Enhances solubility and acts as a hydrogen bond acceptor, facilitating interactions with enzymatic targets .

- Fluorine substituent : Electron-withdrawing effects stabilize the benzamide group, improving metabolic stability and binding affinity .

- Amide linkage : Critical for forming intermolecular hydrogen bonds with biological targets like proteases or kinases .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies in yields (e.g., 60–85%) often stem from variable reaction conditions:

- Optimization : Use design of experiments (DoE) to test parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) .

- Real-time monitoring : Employ thin-layer chromatography (TLC) or in-situ FT-IR to track reaction progress and identify side products .

- Scale-up adjustments : Continuous flow reactors improve heat/mass transfer, reducing byproduct formation .

Advanced: What methodologies are recommended for studying the mechanism of action of this compound in biological systems?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., cyclooxygenase-2 or bacterial enzymes) .

- Enzyme inhibition assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or spectrophotometric methods .

- Gene expression profiling : RNA sequencing can identify downstream pathways affected by the compound in cancer cell lines .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

- Solubility enhancement : Introduce morpholine or PEGylated groups to the benzamide ring .

- Metabolic stability : Replace labile ester groups with bioisosteres like oxadiazoles .

- Permeability : Add methyl or trifluoromethyl substituents to improve logP values .

Basic: Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- High-resolution MS (HRMS) : Confirms molecular weight (e.g., m/z 299.34 for C₁₃H₁₇NO₅S) .

- X-ray crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate stability issues during storage and handling?

- Oxidation prevention : Store under argon at –20°C and add antioxidants like BHT .

- Hydrolysis resistance : Use lyophilization to stabilize the compound in solid form .

- Light sensitivity : Amber glass vials reduce photodegradation of the dioxothiolan ring .

Advanced: How can researchers validate the compound’s selectivity in enzyme inhibition studies?

- Selectivity panels : Test against related enzymes (e.g., kinase isoforms) to identify off-target effects .

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify binding competition .

- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

Basic: What are the primary biological targets hypothesized for this compound?

- Antimicrobial targets : Bacterial dihydrofolate reductase (DHFR) and cell wall synthesis enzymes .

- Anticancer targets : Tyrosine kinases (e.g., EGFR) and apoptosis regulators like Bcl-2 .

- Anti-inflammatory targets : COX-2 and NF-κB pathway components .

Advanced: How to design experiments to assess the compound’s toxicity profile in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.